2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
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Overview
Description
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is a boronic acid derivative with the molecular formula C17H26BFO2. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a trans-4-pentylcyclohexyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the following steps:
Formation of the Fluoro-Substituted Phenyl Ring: The starting material, a fluoro-substituted benzene derivative, undergoes a series of reactions to introduce the boronic acid group.
Introduction of the Trans-4-Pentylcyclohexyl Group: This step involves the addition of the trans-4-pentylcyclohexyl group to the fluoro-substituted phenyl ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of palladium catalysts in the coupling reactions.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the fluoro-substituted phenyl ring.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenols or quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid has several scientific research applications, including:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its potential in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, making this compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and trans-4-pentylcyclohexyl groups.
4-Fluorophenylboronic Acid: Contains a fluoro group but lacks the trans-4-pentylcyclohexyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the fluoro and phenyl groups.
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both the fluoro-substituted phenyl ring and the trans-4-pentylcyclohexyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Biological Activity
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS No. 163006-96-0) is a boronic acid derivative notable for its unique structural features, including a fluorine atom and a trans-pentylcyclohexyl substituent. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
- Molecular Formula : C17H26BFO2
- Molecular Weight : 292.2 g/mol
- Appearance : White solid
- Solubility : Moderately soluble in various solvents
The biological activity of this compound primarily arises from its boronic acid functionality, which allows it to form stable complexes with diols and other nucleophiles. This interaction can modulate the activity of enzymes and proteins, making it a valuable compound in medicinal chemistry.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site.
- Target Protein Interaction : The compound's unique structure may enhance its binding affinity to specific biological targets, potentially leading to therapeutic effects.
Case Studies:
- Cancer Therapy : Similar boronic acids have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Diabetes Management : Some boronic acid derivatives have shown promise in modulating glucose levels by inhibiting enzymes involved in carbohydrate metabolism.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fluoro-Substituted Phenyl Ring : A fluoro-substituted benzene derivative is reacted to introduce the boronic acid group.
- Coupling Reaction : The trans-4-pentylcyclohexyl group is added through palladium-catalyzed coupling reactions.
Synthetic Routes:
Step | Description |
---|---|
Fluorination | Introduction of the fluorine atom at the para position |
Boronation | Formation of the boronic acid group |
Coupling | Addition of the trans-cyclohexyl substituent |
Applications
Due to its unique properties, this compound has several applications:
- Organic Synthesis : Utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Medicinal Chemistry : Investigated for potential use in drug development targeting specific diseases, particularly cancer.
- Material Science : Employed in the synthesis of advanced materials and polymers due to its reactivity.
Properties
CAS No. |
163006-96-0 |
---|---|
Molecular Formula |
C17H26BFO2 |
Molecular Weight |
292.1965432 |
Origin of Product |
United States |
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